Dibenzyl tert-butyl propane-1,2,3-triyltricarbamate
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Overview
Description
Dibenzyl tert-butyl propane-1,2,3-triyltricarbamate is an organic compound with the molecular formula C24H31N3O6 and a molecular weight of 457.52 g/mol . This compound is primarily used in research and development within the fields of organic chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dibenzyl tert-butyl propane-1,2,3-triyltricarbamate typically involves the reaction of benzyl chloroformate with tert-butyl propane-1,2,3-triyltricarbamate under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product .
Industrial Production Methods
the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, pressure, and reactant concentrations, to achieve higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
Dibenzyl tert-butyl propane-1,2,3-triyltricarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of ethers or esters.
Scientific Research Applications
Dibenzyl tert-butyl propane-1,2,3-triyltricarbamate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials, such as polymers or coatings.
Mechanism of Action
The mechanism of action of Dibenzyl tert-butyl propane-1,2,3-triyltricarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Dibenzyl carbonate
- Dibenzyl ether
- Dibenzylamine
Uniqueness
Dibenzyl tert-butyl propane-1,2,3-triyltricarbamate is unique due to its specific structure, which combines the properties of benzyl groups and tert-butyl carbamate.
Properties
IUPAC Name |
tert-butyl N-[1,3-bis(phenylmethoxycarbonylamino)propan-2-yl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O6/c1-24(2,3)33-23(30)27-20(14-25-21(28)31-16-18-10-6-4-7-11-18)15-26-22(29)32-17-19-12-8-5-9-13-19/h4-13,20H,14-17H2,1-3H3,(H,25,28)(H,26,29)(H,27,30) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICSKDAMMQZXHJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CNC(=O)OCC1=CC=CC=C1)CNC(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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